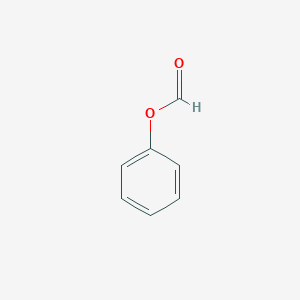

Phenyl formate

Beschreibung

Historical Context of Aryl Formate (B1220265) Investigation

The investigation of aryl formates is intrinsically linked to the broader history of formylation reactions in organic chemistry. The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation, and early methods often involved harsh reagents and conditions. Landmark reactions such as the Gattermann-Koch reaction, discovered by Ludwig Gattermann and Julius Arnold Koch in 1897, utilized high pressures of carbon monoxide and hydrogen chloride with a Lewis acid catalyst to formylate aromatic hydrocarbons. numberanalytics.comnumberanalytics.comslideshare.net

Another significant historical method is the Vilsmeier-Haack reaction, developed by Anton Vilsmeier and Albrecht Haack in 1927, which employs a phosphine (B1218219) oxide and a substituted amide (like dimethylformamide) to generate a Vilsmeier reagent for the formylation of electron-rich aromatic compounds. chemistrysteps.comwikipedia.orgwikipedia.org Similarly, the Reimer-Tiemann reaction, reported by Karl Reimer and Ferdinand Tiemann, provided a method for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.org These classical methods, while groundbreaking, highlighted the need for milder and more versatile formylating agents, a role that phenyl formate and other aryl formates would eventually come to fill. The synthesis of this compound itself can be achieved through the esterification of phenol (B47542) with formic acid. chemicalbook.com

Current Research Significance of this compound

In recent years, the research significance of this compound has surged, primarily due to its application as a convenient and efficient carbon monoxide (CO) surrogate in transition metal-catalyzed reactions. mdpi.com The handling of gaseous carbon monoxide can be challenging and hazardous in a laboratory setting, requiring specialized equipment. This compound offers a practical alternative, releasing CO in situ under specific reaction conditions. mdpi.com

This property has been extensively exploited in palladium-catalyzed carbonylation reactions. These reactions are crucial for the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals. lookchem.com this compound has proven to be an effective CO source for the carbonylation of aryl, alkenyl, and allyl halides. chemicalbook.com Furthermore, its use has been pivotal in the reductive cyclization of organic nitro compounds to yield various N-heterocycles, a class of compounds with significant biological activity. mdpi.commdpi.com

Beyond its role as a CO surrogate, this compound is also recognized as a valuable reagent for the formylation of amines. chemicalbook.com This transformation is essential for the synthesis of formamides, which are important intermediates in organic synthesis. medcraveonline.com

Scope of Academic Inquiry on this compound

The academic inquiry into this compound is diverse and continues to expand. A significant area of focus is its application in palladium-catalyzed reactions. Researchers are actively exploring the substrate scope and optimizing reaction conditions for the synthesis of complex molecules. For instance, this compound has been successfully employed in the synthesis of indoles, oxazines, and carbazoles from nitro precursors. mdpi.commdpi.com

The use of this compound in the esterification of aryl halides without the need for external carbon monoxide is another active area of investigation. This methodology provides a more accessible route to aryl esters, which are prevalent in materials science and medicinal chemistry.

Furthermore, the formylation of amines using this compound is a subject of ongoing study. Research in this area aims to develop milder and more selective methods for the synthesis of formamides, which are precursors to many biologically active compounds. medcraveonline.com While its primary applications are in organic synthesis, the fundamental reactivity of this compound, including its spectroscopic and physicochemical properties, remains a subject of academic interest. guidechem.comnih.gov

Interactive Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data |

|---|---|

| ¹³C NMR | Spectral data available in various databases. |

| ¹H NMR | Spectral data available in various databases. |

| Mass Spectrometry | Molecular Weight: 122.12 |

| Infrared (IR) Spectroscopy | Data available in the NIST Chemistry WebBook. |

Detailed Research Findings

Recent studies have provided detailed insights into the utility of this compound in various synthetic transformations. In the palladium-catalyzed reductive cyclization of 2-nitrobiphenyls, this compound serves as an effective CO surrogate for the synthesis of 9H-carbazoles. The reaction conditions are generally mild, and the yields are often higher than those obtained using pressurized carbon monoxide.

In the synthesis of indoles from β-nitrostyrenes, this compound, in conjunction with a palladium catalyst, facilitates the reductive cyclization. mdpi.com Experimental conditions typically involve heating the reactants in a solvent like acetonitrile (B52724) with a base such as triethylamine (B128534). mdpi.com

The formylation of amines with this compound provides a straightforward method for the preparation of N-formyl compounds. This reaction is often carried out under neutral or mildly basic conditions and demonstrates good functional group tolerance. medcraveonline.com

The versatility of this compound as a CO surrogate is further highlighted in its application for the synthesis of oxazines from nitroarenes and conjugated dienes. mdpi.com This reaction proceeds via a hetero-Diels-Alder reaction, where the nitrosoarene, formed in situ from the nitroarene, reacts with the diene. mdpi.com

The development of this compound as a bifunctional reagent in palladium-catalyzed carbonylative coupling reactions represents a significant advancement. By generating CO in situ, it allows for the synthesis of amides, alkynones, furanones, and aryl benzoates with high functional group tolerance. nih.gov

Interactive Table 3: Examples of this compound in Palladium-Catalyzed Reactions

| Reaction Type | Substrate Example | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Reductive Cyclization | 2-Nitrostyrene | Indole (B1671886) | Avoids pressurized CO, good yields. | mdpi.com |

| Reductive Cyclization | 2-Nitrobiphenyl | Carbazole | Often higher yields than with gaseous CO. | |

| Reductive Cyclization | Nitroarene and Diene | Oxazine | Forms nitrosoarene intermediate in situ. | mdpi.com |

| Esterification | Aryl Halide | Aryl Ester | No external CO required. | |

| Carbonylative Coupling | Various | Amides, Alkynones, etc. | High functional group tolerance. | nih.gov |

Structure

2D Structure

Eigenschaften

IUPAC Name |

phenyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-6-9-7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOWCLRLLWTHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171898 | |

| Record name | Phenyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864-94-4 | |

| Record name | Phenyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001864944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4EL38P3VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Mechanistic Studies of Phenyl Formate Transformations

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including esters like phenyl formate (B1220265). This reaction typically involves the attack of a nucleophile on the carbonyl carbon, followed by the expulsion of a leaving group.

Aminolysis of Phenyl Formate

Aminolysis is a specific type of nucleophilic acyl substitution where the nucleophile is an amine. The reaction of this compound with amines leads to the formation of formamides and phenol (B47542).

The general reaction can be represented as:

This compound + Amine → Formamide (B127407) + Phenol

The mechanism of aminolysis of esters can proceed through different pathways, including concerted and stepwise mechanisms involving tetrahedral intermediates.

Theoretical studies using computational methods have been employed to investigate the mechanism of aminolysis of this compound in the gas phase. Two primary reaction pathways are often considered: the concerted mechanism and the stepwise mechanism through neutral intermediates. researchgate.net

In the concerted mechanism, the attack of the amine nucleophile on the carbonyl carbon and the transfer of a proton from the amine to the leaving group (phenoxide) occur simultaneously through a single transition state. researchgate.net

The stepwise mechanism involves the initial nucleophilic attack of the amine to form a tetrahedral intermediate. This intermediate then undergoes proton transfer, followed by the expulsion of the phenoxide leaving group to yield the formamide product. researchgate.net

Computational studies on the aminolysis of this compound with ammonia (B1221849) in the gas phase using density functional theory (DFT) at the B3LYP/6-31G(d,p) level have indicated that the neutral concerted pathway is the most favorable one in the gas phase. researchgate.netsioc-journal.cn This suggests that the reaction is likely to proceed through a single transition state where bond formation and bond breaking occur concurrently.

The reaction environment, particularly the solvent, plays a significant role in influencing the preferred reaction pathway and the energy barriers of aminolysis. Solvent effects can stabilize or destabilize intermediates and transition states, thereby affecting the reaction kinetics and mechanism.

Studies investigating the aminolysis of this compound with ammonia have examined the effect of various solvents, including water, ethanol, and acetonitrile (B52724), using the polarizable continuum model (PCM). researchgate.netsioc-journal.cn The results suggest that the neutral concerted pathway remains the most favorable one not only in the gas phase but also in these solutions. researchgate.netsioc-journal.cn

The reduction of the activation energy in the concerted pathway due to the solvent effect was found to be more significant compared to the neutral stepwise process. researchgate.netsioc-journal.cn Interestingly, the solvation effect of the different solvents studied (water, ethanol, and acetonitrile) was not particularly sensitive to their polarities in the reaction of this compound with ammonia. researchgate.netsioc-journal.cn

Other studies on ester aminolysis in non-hydroxylic media, such as diethyl ether and acetonitrile, have shown variations in reaction kinetics and mechanisms depending on the solvent and the amine structure. rsc.org For instance, the aminolysis of phenyl esters in acetonitrile can follow a rate equation that is simplified compared to that in diethyl ether. rsc.org

Density Functional Theory (DFT) calculations, particularly at levels such as B3LYP/6-31G(d,p), have been widely used to theoretically investigate the mechanisms and energy profiles of aminolysis reactions, including that of this compound. researchgate.netsioc-journal.cnresearchgate.netacs.orgepstem.net These computational methods allow for the determination of optimized structures of reactants, transition states, intermediates, and products, as well as the calculation of activation energies and reaction energies. researchgate.netacs.org

As mentioned earlier, DFT studies at the B3LYP/6-31G(d,p) level have supported the preference for a neutral concerted pathway in the aminolysis of this compound with ammonia in both the gas phase and solution. researchgate.netsioc-journal.cn These calculations involve considering different possible transition states and intermediates to determine the lowest energy pathway. researchgate.net

Theoretical investigations can provide insights into the subtle details of bond formation and breaking, charge distribution, and proton transfer during the reaction, complementing experimental observations. researchgate.net

The specific amine used as the nucleophile can influence the rate and mechanism of the aminolysis of this compound. Studies have focused on simple amines like ammonia and methylamine (B109427) to understand the fundamental aspects of the reaction.

While the fundamental steps of nucleophilic attack and leaving group departure are common, the relative energies of concerted versus stepwise pathways and the stability of intermediates can vary depending on the specific amine and reaction conditions. researchgate.netresearchgate.net

Hydrolysis Mechanisms (General Ester Hydrolysis)

Hydrolysis is another important nucleophilic acyl substitution reaction that esters undergo, where the nucleophile is water. The hydrolysis of this compound yields formic acid and phenol.

The general mechanism of ester hydrolysis can occur under either acidic or basic conditions.

Under acidic conditions, the carbonyl oxygen of the ester is typically protonated first, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.comlibretexts.orgtestbook.comchemistrysteps.com This is followed by the formation of a tetrahedral intermediate, proton transfers, and the elimination of the alcohol (phenol in this case) to regenerate the acid catalyst and form the carboxylic acid (formic acid). youtube.comlibretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis is generally a reversible process. youtube.comlibretexts.orgchemistrysteps.com

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon directly to form a tetrahedral intermediate. testbook.comchemistrysteps.commasterorganicchemistry.com The alkoxide (phenoxide) leaving group is then expelled from the intermediate, yielding a carboxylic acid. testbook.comchemistrysteps.commasterorganicchemistry.com Since the reaction is carried out in basic solution, the carboxylic acid is immediately deprotonated to form a carboxylate salt. chemistrysteps.commasterorganicchemistry.com Subsequent acidification is required to obtain the neutral carboxylic acid. masterorganicchemistry.com Basic hydrolysis, also known as saponification, is generally considered irreversible due to the formation of the stable carboxylate salt. chemistrysteps.com

The hydrolysis of this compound is expected to follow these general mechanisms of ester hydrolysis, with the specific pathway (acidic or basic) depending on the reaction conditions.

Rearrangement Reactions

This compound, as an aryl formate ester, can participate in rearrangement reactions, primarily the Fries rearrangement.

Fries Rearrangement of Aryl Formates

The Fries rearrangement of aryl formates, including this compound, is a Lewis acid-catalyzed reaction that transforms the ester into ortho- or para-hydroxycarbonyl compounds, specifically hydroxybenzaldehydes in the case of formates znaturforsch.comtestbook.com. This reaction provides a route to obtain aromatic aldehydes znaturforsch.com. While the definitive mechanism of the Fries rearrangement has been a subject of investigation, evidence for both inter- and intramolecular pathways has been observed testbook.comwikipedia.org. Lewis acids such as aluminum chloride or boron trifluoride are standard catalysts for this rearrangement znaturforsch.comtestbook.com. However, early attempts at rearranging aryl formates using these catalysts were unsuccessful znaturforsch.com. More recently, it has been demonstrated that alkoxyaryl formates can undergo the Fries rearrangement using Lewis acids like boron trichloride (B1173362) or boron tribromide, or superacids such as trifluoromethanesulfonic acid znaturforsch.com.

Intermolecular Nature of the Fries Rearrangement

Studies, including those involving this compound promoted by boron trichloride, provide evidence for the intermolecular nature of the Fries rearrangement of aryl formates acs.orgnih.govresearchgate.net. This mechanism involves the cleavage of the ester bond and the release of formyl chloride in situ acs.orgnih.govresearchgate.net. The formyl chloride then acts as a formylating agent, introducing the aldehyde functionality onto the aromatic ring acs.orgnih.govresearchgate.net. The high regioselectivity observed, often favoring the ortho product, is also attributed to this intermolecular, Lewis acid-assisted mechanism acs.orgnih.govresearchgate.net. Comparative experiments involving the formylation of activated arenes by this compound further support the intermolecular nature, showing that the intermediate formyl chloride is released and subsequently formylates the phenolic species researchgate.netcnr.it.

Role of Formyl Chloride as an Intermediate

Formyl chloride (HC(O)Cl) has been identified as a key intermediate in the Lewis acid-catalyzed Fries rearrangement of aryl formates znaturforsch.comacs.orgnih.govresearchgate.net. Following the formation of a complex between the aryl formate and the Lewis acid, the ester bond cleaves, releasing formyl chloride in situ acs.orgnih.govresearchgate.net. This generated formyl chloride then functions as the electrophilic species that formylates the aromatic ring in a Friedel-Crafts type acylation acs.orgnih.govresearchgate.netresearchgate.net. The pathways leading to the lowest activation energies in the boron trichloride-promoted rearrangement of this compound are those where formyl chloride is generated from a complex with BCl3 and acts as the formylating agent znaturforsch.comresearchgate.net.

Computational Studies of Fries Rearrangement Pathways (e.g., DFT B3LYP/6-31G(d,p))

Computational studies, particularly using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory, have been employed to investigate the mechanistic pathways of the Fries rearrangement of this compound znaturforsch.comacs.orgnih.govresearchgate.netunipd.it. These calculations help to understand the energetics of various reaction paths and to characterize intermediates and transition states acs.orgnih.gov. DFT calculations have supported the proposed mechanism involving the in situ generation of formyl chloride znaturforsch.comresearchgate.net. Studies have investigated the relative stability of O-aryl and O-acyl complexes formed with the Lewis acid and the potential energy surface for major pathways znaturforsch.com. The B3LYP/6-31G(d,p) level has been used to predict the 11B NMR chemical shifts of transient intermediates in boron trichloride-promoted reactions, aiding in their experimental identification znaturforsch.comacs.orgresearchgate.netunipd.it. While various pathways have been explored computationally, those involving the generation and subsequent reaction of formyl chloride have been found to have the lowest activation energies znaturforsch.comresearchgate.net.

Decomposition and Surrogate Chemistry

This compound can undergo decomposition under specific conditions, making it useful as a surrogate for highly toxic gases like carbon monoxide in certain reactions.

Weak-Base-Catalyzed Decarbonylation of this compound to Phenol and Carbon Monoxide

This compound can undergo facile decarbonylation in the presence of a weak base, such as triethylamine (B128534), to produce phenol and carbon monoxide orgsyn.orgorganic-chemistry.orgjst.go.jpacs.org. This reaction is significant because it provides a convenient and safer alternative to using gaseous carbon monoxide in various catalytic carbonylation reactions orgsyn.orgorganic-chemistry.orgjst.go.jpacs.org. Unlike alkyl formates, aryl formates readily decompose to generate CO in the presence of tertiary amines orgsyn.org. The rate of this decarbonylation is influenced by substituents on the aromatic ring of the aryl formate, the polarity of the solvent, and the basicity of the catalyst researchgate.net. Kinetic studies suggest a first-order reaction in both this compound and the base researchgate.net. The mechanism is proposed to involve an E2 α-elimination pathway, where the formyl proton of this compound is abstracted, leading to the simultaneous generation of CO and a phenoxide species researchgate.net. This in situ generation of CO from this compound under mild, weak-base conditions has been successfully applied in palladium-catalyzed carbonylation reactions, allowing for external CO-free synthesis of esters and other carbonyl compounds orgsyn.orgorganic-chemistry.orgjst.go.jpacs.org.

Kinetic Studies of CO Generation from this compound

Kinetic studies have investigated the generation of carbon monoxide (CO) from this compound, particularly in the presence of bases. Research indicates that the weak base-catalyzed decomposition of this compound to CO and phenol follows first-order kinetics with respect to both this compound and the base. researchgate.netacs.org This reaction is proposed to occur via an E2 α-elimination pathway. researchgate.netacs.org In this mechanism, the formyl proton of this compound is abstracted, leading to the simultaneous generation of CO and a phenoxide species. researchgate.netacs.org

Experimental and theoretical studies support this E2 α-elimination pathway. researchgate.netacs.org The rate of CO generation is influenced by factors such as the substituents on the phenyl ring, the polarity of the solvent, and the basicity of the catalyst. researchgate.netacs.org The ability to control the rate of CO generation from this compound through these factors has been crucial for its application as a CO surrogate in catalytic carbonylation reactions. researchgate.netacs.org

Substituent Effects on Decarbonylation Rate

The rate of decarbonylation of this compound is affected by substituents on the phenyl ring. Studies have shown that introducing electron-withdrawing groups on the benzene (B151609) ring of this compound increases the rate of CO generation. acs.orgjst.go.jp This effect is attributed to the electron-withdrawing groups decreasing the electron density at the formyl group, which promotes the C-H bond cleavage in the proposed E2 α-elimination mechanism. jst.go.jp Conversely, electron-donating groups might be expected to slow down the decarbonylation rate. acs.org

Radical Reactions

This compound can undergo reactions involving radical species, particularly hydrogen abstraction. These reactions are relevant in various chemical environments, including combustion processes.

Hydrogen Abstraction Reactions from this compound by Radicals (H, O(3P), OH, HO2)

Hydrogen abstraction is a key reaction pathway for this compound when exposed to various radicals, including hydrogen atoms (H), ground-state oxygen atoms (O(3P)), hydroxyl radicals (OH), and hydroperoxyl radicals (HO2). researchgate.netkaust.edu.sanih.gov Theoretical studies have investigated the energetics and kinetics of these abstraction reactions. researchgate.netnih.gov

The hydrogen atoms in this compound can be abstracted from different sites: the formyl C-H bond and the C-H bonds on the aromatic ring. researchgate.netnih.gov Studies indicate that abstraction from the formyl C-H site is generally the dominant pathway for this compound consumption, although the contribution of abstraction from the aromatic ring increases with temperature. researchgate.netnih.gov

Theoretical Kinetic Studies of Hydrogen Abstraction

Theoretical studies employing computational methods such as ROCBS-QB3 and M06-2X have been used to calculate the reaction energetics and high-pressure limit rate constants for hydrogen abstraction from this compound by H, O(3P), OH, and HO2 radicals. researchgate.netnih.gov These studies utilize transition state theory in conjunction with approximations like the one-dimensional hindered rotor and tunneling corrections to determine rate constants over a range of temperatures. researchgate.netnih.gov

Comparison of Reactivities with other Formates

Comparisons of the site-specific hydrogen abstraction rates from this compound with other formates, such as methyl formate and ethyl formate, as well as with related aromatic compounds like benzene and toluene (B28343), have been conducted to understand the influence of the aromatic ring and ester functional group on reactivity. researchgate.netnih.gov

Spectroscopic and Computational Characterization of Phenyl Formate

Molecular Conformation and Dynamics

The conformational landscape of phenyl formate (B1220265) is defined by the orientation of the formate group relative to the phenyl ring and the potential for internal rotations and other large amplitude motions.

Gas-phase laser spectroscopy and microwave spectroscopy are potent techniques for determining the precise molecular structure and dynamics of isolated molecules. Microwave spectroscopy, in particular, is well-suited for characterizing conformational structures and internal motions by probing rotational transitions. mdpi.com

Studies utilizing molecular jet Fourier-transform microwave spectroscopy have investigated phenyl formate in the frequency range of 2 to 26.5 GHz. science.gov These experiments, often combined with gas-phase laser spectroscopy, yield detailed rotational spectra that are sensitive to the molecule's conformation and dynamic processes. nih.govresearchgate.net

This compound can exist as different conformational isomers, primarily described by the orientation around the ester linkage. The cis and trans conformers refer to the relative positions of the carbonyl oxygen and the phenyl ring across the central C-O single bond of the ester group. nih.govresearchgate.net

Quantum chemical calculations and spectroscopic experiments indicate the presence of these conformers. nih.govresearchgate.net The relative stability of the cis and trans conformers is influenced by intramolecular interactions. nih.govresearchgate.net Experimental studies using gas-phase laser and microwave spectroscopy have observed conformers of this compound, including in complexes with water, demonstrating that the monomer's conformational preferences are retained upon microhydration. nih.govresearchgate.netiiserpune.ac.in

This compound exhibits a large amplitude tunneling motion of the phenyl ring. Quantum chemical calculations at the MP2/6-311++G(d,p) level of theory suggest that the molecule does not possess a plane of symmetry at equilibrium. science.gov The phenyl ring undergoes a tunneling motion between equivalent non-planar configurations, where the ring is tilted out of the H-(C=O)O plane. science.govmdpi.com

The tilt angle of the phenyl ring has been calculated to be approximately ±70°. science.gov This tunneling motion leads to a splitting of energy levels. mdpi.com The calculated tunneling barrier for this motion is relatively low, approximately 28 cm⁻¹. science.gov Microwave spectroscopy studies have observed spectral features consistent with this tunneling motion. mdpi.comrwth-aachen.de

The molecular conformation and dynamics of this compound are significantly influenced by a delicate interplay of intramolecular non-covalent interactions.

One such interaction is the nCO→πAr* interaction, which involves the delocalization of a lone pair of electrons on the carbonyl oxygen into the antibonding π* orbital of the phenyl ring. nih.govresearchgate.netscilit.comnih.govillinois.edu This interaction is present in the cis conformer of this compound and is considered a key factor in its conformational preference. scilit.comnih.gov

In hydrated complexes of this compound, other non-covalent interactions become important. For instance, in this compound-water complexes, interactions such as O-H⋅⋅⋅O=C hydrogen bonds and O-H⋅⋅⋅π interactions between the water molecule and the this compound are observed. nih.goviiserpune.ac.in The stability of different hydrated conformers is governed by the balance of these interactions. nih.goviiserpune.ac.in

The following table summarizes some of the non-covalent interactions discussed:

| Interaction Type | Description | Relevance in this compound |

| nCO→πAr | Delocalization of carbonyl oxygen lone pair into phenyl ring π orbital. | Stabilizes the cis conformer and influences conformational preference. nih.govscilit.comnih.gov |

| O-H⋅⋅⋅O=C Hydrogen Bond | Interaction between a hydrogen atom (e.g., from water) and the carbonyl oxygen. | Observed in hydrated complexes, contributing to stability. nih.goviiserpune.ac.in |

| O-H⋅⋅⋅π Interaction | Interaction between a hydrogen atom (e.g., from water) and the π system of the phenyl ring. | Observed in hydrated complexes, contributing to stability. nih.goviiserpune.ac.in |

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques provide further details about the vibrational and electronic properties of this compound, complementing the information obtained from rotational spectroscopy.

Gas-phase IR spectroscopy, particularly in isolated conditions like supersonic jets, has been used to probe specific vibrational frequencies, such as the carbonyl stretching frequency. scilit.comnih.govillinois.edu Studies have shown that the carbonyl stretching frequency in this compound provides spectroscopic evidence for the presence of the nCO→πAr* interaction and its role in determining the conformational preference for the cis conformer. scilit.comnih.govillinois.edu Matrix isolation FTIR spectroscopy has also been used to study the IR spectra of this compound conformers. researchgate.net

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the C=O stretch, C-O stretches, and C-H bending and stretching vibrations of both the formate and phenyl groups. pg.edu.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). Studies involving this compound and its derivatives have utilized NMR to understand their structural characteristics and dynamic behavior.

Dynamic NMR studies of this compound in acetaldehyde/acetone solvent at -117°C have shown separate signals for the E and Z conformations in the ¹³C NMR spectra. acs.org The Z conformation was found to be more populated (80%) than the E conformation (20%) under these conditions. acs.org The chemical shifts for the E and Z conformers of this compound in ¹³C NMR at -117°C in acetaldehyde/acetone-d6 solvent have been reported. acs.org

| Isomer | Carbon Position | Chemical Shift (ppm) | Solvent | Temperature (°C) |

|---|---|---|---|---|

| E | Meta | 129.75 | Acetaldehyde/Acetone | -117 |

| Z | Meta | 129.43 | Acetaldehyde/Acetone | -117 |

| E | Para | 127.61 | Acetaldehyde/Acetone | -117 |

| Z | Para | 127.04 | Acetaldehyde/Acetone | -117 |

While specific ¹H NMR data for this compound itself were not extensively detailed in the search results, related phenyl ester derivatives have shown characteristic signals in the ¹H NMR spectra consistent with their structures. rsc.org

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Changes in the UV-Vis spectra can indicate the formation or degradation of a compound.

Studies on the photo-oxidation of phenoxy resins have shown changes in the UV-Vis spectra attributed to the formation of photoproducts, including this compound end-groups. cnrs.fr Photo-oxidation of phenoxy resin films at wavelengths >300 nm resulted in an increase of light absorption from 270 nm to 500 nm, leading to yellow discoloration of the films. cnrs.fr This increased absorption without a distinct maximum in the 270-500 nm range is associated with the appearance of these photoproducts. cnrs.fr

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are computational approaches used to predict and understand the electronic structure, stability, and reactivity of molecules. These methods complement experimental spectroscopic data.

Density Functional Theory (DFT) Applications

DFT has been widely applied to study this compound and its interactions. DFT calculations have been used to investigate the mechanistic pathways of reactions involving this compound, such as the Fries rearrangement promoted by boron trichloride (B1173362). znaturforsch.comznaturforsch.com These calculations helped in understanding the relative stability of intermediates and transition states. znaturforsch.com

DFT calculations, specifically at the B3LYP/6-31G(d,p) level, have been employed to locate stable conformers of this compound. znaturforsch.com Two conformers, a planar and a non-planar form, were identified, with the planar conformer being more stable by 1.6 kcal/mol. znaturforsch.com

DFT calculations (B3LYP/6-311+G(d,p)) have also been used to study the gas-phase interactions of this compound with water clusters, showing that the water loss reactions from the encounter complex have no reverse energy barrier. mdpi.com

Ab Initio Methods (e.g., MP2/6-311++G(d,p), ROCBS-QB3)

Ab initio methods, which are based on fundamental quantum mechanical principles, have also been applied to study this compound and related formates.

Studies on the pyrolysis of this compound have utilized ab initio calculations to establish potential energy surfaces, thermodynamics, and reaction kinetics. researchgate.net The ROCBS-QB3 composite method, often combined with geometry optimization at levels like M06-2X/cc-pVTZ, has been used to refine the energy of critical points in these reaction pathways. researchgate.net This approach helps in understanding bond dissociation energies and the energetics of hydrogen abstraction reactions. researchgate.net

MP2/6-311++G** ab initio calculations have been used to study the conformations of other formate derivatives, such as dichloromethyl formate, supporting experimental infrared spectroscopy results. researchgate.net While this specific example is not this compound, it illustrates the application of MP2 methods in conformational analysis of formates.

HOMO/LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals and play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of kinetic stability and chemical reactivity.

While direct HOMO/LUMO analysis specifically for this compound was not detailed in the search results, studies on related compounds and general computational chemistry principles provide context. For instance, HOMO-LUMO analysis is commonly performed using DFT methods (e.g., B3LYP functional with various basis sets like 6-311G(d,p) or 6-311++G(d,p)) to understand electron transfer and reactivity. sapub.orgopenaccesspub.orgnih.govdergipark.org.tr A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. openaccesspub.orgnih.govdergipark.org.tr The spatial distribution of HOMO and LUMO can reveal potential sites for electron donation and acceptance. sapub.orgnih.govdergipark.org.tr

Vibrational Frequency Analysis

Vibrational frequency analysis, often performed in conjunction with DFT calculations, helps in assigning experimental spectroscopic bands (e.g., IR and Raman) and confirming optimized molecular structures.

DFT calculations can be used to compute vibrational frequencies, which can then be compared to experimental IR and Raman spectra. sapub.orgopenaccesspub.org This comparison aids in the accurate assignment of vibrational modes within the molecule. sapub.orgopenaccesspub.org Discrepancies between calculated and experimental frequencies are often addressed by applying scaling factors to the computed values. researchgate.net Vibrational analysis provides detailed information about the bond stretching and bending motions within the this compound molecule.

Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) Analyses

Natural Bond Orbital (NBO) analysis is a computational method used to describe the bonding pattern of electron pairs in molecules, providing insights into localized bonds and lone pairs, as well as delocalization corrections to the idealized Lewis structure uni-muenchen.dematerialsciencejournal.org. It involves transforming the atomic orbital basis set into natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and ultimately natural bond orbitals (NBOs) uni-muenchen.de. NBO analysis helps in understanding intramolecular bonding, interactions among bonds, and electron delocalization or hyperconjugation, which contribute to molecular stability materialsciencejournal.orgallsubjectjournal.com. The second-order perturbation theory is often employed to estimate the energetic importance of interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs uni-muenchen.dematerialsciencejournal.org. These interactions reflect the delocalization of electron density from donor to acceptor orbitals materialsciencejournal.org.

Non-Covalent Interaction (NCI) analysis is a method based on the electron density and its derivatives, particularly the reduced density gradient (RDG), to identify, visualize, and characterize non-covalent interactions jussieu.frresearchgate.netacs.org. This approach helps to distinguish between different types of weak interactions, such as van der Waals interactions, hydrogen bonds, and steric clashes jussieu.frresearchgate.net. NCI analysis can be represented through 2D plots of RDG versus the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density [sign(λ2)ρ], and 3D isosurface plots jussieu.frresearchgate.netresearchgate.net. The sign of λ2 helps to discern the nature of the interaction (attractive or repulsive), while the electron density indicates its strength jussieu.frresearchgate.net. Blue regions in NCI plots typically indicate strong attractive interactions like hydrogen bonds, green indicates weak attractive interactions like van der Waals forces, and red indicates repulsive interactions researchgate.netresearchgate.net.

Studies on this compound and its microhydrated complexes have utilized NBO and NCI analyses to investigate the non-covalent interactions present nih.goviiserpune.ac.inresearchgate.net. For instance, in the cis conformer of bare this compound, an nCO → πAr* interaction between the lone pair of the carbonyl oxygen and the π* orbital of the phenyl ring has been identified through NBO and NCI analyses nih.goviiserpune.ac.in. This interaction is reported to persist in the monohydrated complex nih.goviiserpune.ac.in. In this compound-water complexes, NBO and NCI analyses have helped to characterize interactions such as O-H⋅⋅⋅O=C hydrogen bonds and O-H⋅⋅⋅π interactions, revealing their interplay in stabilizing different conformers nih.goviiserpune.ac.in.

Polarizable Continuum Model for Solvent Effects

The Polarizable Continuum Model (PCM) is a widely used computational method to simulate solvation effects by treating the solvent as a continuous dielectric medium surrounding the solute molecule wikipedia.orgmdpi.comresearchgate.net. This approach avoids the high computational cost of explicitly including individual solvent molecules wikipedia.org. In PCM, the solute is typically placed within a cavity, and the solvent's dielectric response to the solute's charge distribution is represented by an apparent charge distribution on the cavity surface wikipedia.orgmdpi.comresearchgate.net.

Different variations of PCM exist, including the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM) wikipedia.org. The free energy of solvation in PCM is generally calculated as the sum of electrostatic, dispersion-repulsion, and cavitation terms wikipedia.org. While PCM is effective for modeling non-specific electrostatic solute-solvent interactions, it may have limitations when non-electrostatic effects, such as specific hydrogen bonding, play a dominant role wikipedia.orgbohrium.com.

Catalytic Applications and Organic Synthesis Utilizing Phenyl Formate

Phenyl Formate (B1220265) as a Carbon Monoxide (CO) Surrogate

The use of phenyl formate as a source of carbon monoxide circumvents the significant hazards and technical challenges associated with handling highly toxic and flammable CO gas, which typically requires specialized high-pressure equipment like autoclaves. mdpi.comunimi.it this compound can be induced to release CO under relatively mild reaction conditions, often facilitated by a base, which then enters the catalytic cycle of a transition metal complex. mdpi.commdpi.com This in situ generation of CO allows for a more controlled and accessible approach to carbonylation chemistry, making these powerful transformations available to a broader range of research laboratories. mdpi.comunimi.it The yields obtained using this compound are often comparable or even superior to those achieved with pressurized CO. mdpi.comunimi.it

This compound is effectively utilized in reactions catalyzed by various transition metals, most notably palladium. mdpi.comrsc.org Palladium complexes, in particular, have shown high efficiency in mediating reactions where this compound serves as the CO source. mdpi.comacs.org While palladium is the most common, other transition metals like ruthenium and iridium have also been employed in catalytic systems with this compound. mdpi.comresearchgate.net For instance, ruthenium catalysts, such as Ru₃(CO)₁₂, have been used, sometimes in conjunction with palladium, although systems relying solely on palladium are often simpler and highly effective. mdpi.commdpi.com Iridium complexes have also demonstrated remarkable catalytic performance in coupling reactions using this compound as the CO source, showing good air and moisture stability. researchgate.net The choice of metal and ligands is crucial, with phenanthroline and its derivatives being particularly effective ligands for palladium in these transformations, contributing to the stability and activity of the catalytic system. mdpi.com

A highly efficient method for the carbonylation of organic halides using this compound has been developed, providing a practical alternative to traditional carbonylation with CO gas. organic-chemistry.orgnih.gov This palladium-catalyzed reaction allows for the one-carbon elongation of aryl, alkenyl, and allyl halides, yielding the corresponding carboxylic acid phenyl esters in excellent yields. acs.orgorganic-chemistry.org The process is characterized by its mild reaction conditions, typically around 80°C, and its remarkable tolerance for a wide array of functional groups, including aldehydes, ketones, esters, and cyano groups. organic-chemistry.orgnih.gov

The reaction is typically catalyzed by a palladium source, such as Pd(OAc)₂, in combination with a suitable ligand. Sterically demanding phosphine (B1218219) ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or bidentate ligands like Xantphos have proven to be highly effective. organic-chemistry.org A base, commonly triethylamine (B128534) (NEt₃), is required to facilitate the decomposition of this compound into phenol (B47542) and carbon monoxide. acs.orgorganic-chemistry.org The generated CO is then incorporated into the palladium catalytic cycle, leading to the formation of the phenyl ester product. This methodology is applicable to a broad range of substrates, including electronically diverse and sterically hindered aryl halides, as well as various heteroaromatic bromides. acs.orgorganic-chemistry.org

Table 1: Palladium-Catalyzed Carbonylation of Various Organic Halides with this compound

| Entry | Organic Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodoacetophenone | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | NEt₃ | CH₃CN | 80 | 99 |

| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | NEt₃ | CH₃CN | 80 | 99 |

| 3 | Methyl 4-iodobenzoate | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | NEt₃ | CH₃CN | 80 | 98 |

| 4 | 2-Bromonaphthalene | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | NEt₃ | CH₃CN | 80 | 99 |

| 5 | (E)-β-Bromostyrene | Pd(OAc)₂ / Xantphos | NEt₃ | Dioxane | 80 | 94 |

| 6 | Allyl Chloride | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | NEt₃ | CH₃CN | 50 | 81 |

| 7 | 3-Bromopyridine | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | NEt₃ | CH₃CN | 80 | 94 |

Data compiled from studies on palladium-catalyzed carbonylation. organic-chemistry.org

This compound is a key reagent in the palladium-catalyzed reductive cyclization of nitro compounds to synthesize various nitrogen-containing heterocycles. mdpi.comunimi.it This strategy is particularly valuable for synthesizing important structural motifs like carbazoles and indoles. The reaction proceeds through the in situ generation of CO from this compound, which then acts as a reductant for the nitro group, facilitating a cyclization cascade. mdpi.com This approach avoids the need for pressurized gases and autoclaves, allowing the reactions to be performed in simple sealed glass tubes. mdpi.comresearchgate.net

Transition Metal Catalysis (e.g., Palladium, Ruthenium, Iridium Complexes)

Catalytic Reductive Cyclization for N-Heterocycle Synthesis

Synthesis of 9H-Carbazoles from 2-Nitrobiphenyls

The synthesis of 9H-carbazoles can be efficiently achieved through the reductive cyclization of 2-nitrobiphenyls using this compound as a CO surrogate. mdpi.comresearch-nexus.net This reaction is typically catalyzed by a palladium/phenanthroline system. researchgate.netresearch-nexus.net While early attempts required harsh conditions, optimization has led to robust protocols that provide high yields of carbazoles. mdpi.commdpi.com The choice of base and solvent is critical for the reaction's success. For instance, using a specific base like sodium phosphate (B84403) in a solvent such as DMF at elevated temperatures (e.g., 170°C) has been shown to be effective. mdpi.com The catalytic system demonstrates good tolerance to various substituents on the biphenyl (B1667301) framework and even tolerates moisture and air, allowing for low catalyst loadings. researchgate.netresearch-nexus.net The yields obtained with this this compound protocol are often higher than those reported using traditional methods with pressurized CO. research-nexus.net

Table 2: Synthesis of 9H-Carbazoles from Substituted 2-Nitrobiphenyls

| Entry | Substituent on 2-Nitrobiphenyl | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Unsubstituted | Na₂[PdCl₄] / Phen | Na₃PO₄ | DMF | 170 | 91 |

| 2 | 4-Methyl | Na₂[PdCl₄] / Phen | Na₃PO₄ | DMF | 170 | 89 |

| 3 | 4-Methoxy | Na₂[PdCl₄] / Phen | Na₃PO₄ | DMF | 170 | 90 |

| 4 | 4-Chloro | Na₂[PdCl₄] / Phen | Na₃PO₄ | DMF | 170 | 85 |

| 5 | 4'-Methyl | Na₂[PdCl₄] / Phen | Na₃PO₄ | DMF | 170 | 92 |

| 6 | 2'-Methyl | Na₂[PdCl₄] / Phen | Na₃PO₄ | DMF | 170 | 88 |

Data represents typical yields for the synthesis of carbazoles. mdpi.com

Synthesis of Indoles from o-Nitrostyrenes

The reductive cyclization of o-nitrostyrenes is a powerful method for constructing the indole (B1671886) ring system, and this compound has proven to be an excellent source of CO for this transformation. mdpi.commdpi.com The reaction is catalyzed by palladium complexes, often with phenanthroline as a ligand. mdpi.com Various reaction conditions have been developed to optimize yields and accommodate sensitive functional groups. For example, using a PdCl₂(CH₃CN)₂ catalyst with phenanthroline, triethylamine as a base, and acetonitrile (B52724) as a solvent at 140°C provides excellent yields for many substrates. mdpi.com Further optimization to lower temperatures (e.g., 100°C) has been achieved by adjusting the solvent system and base concentration, which is particularly beneficial for substrates with sensitive functionalities like aldehydes. mdpi.com

Synthesis of Indoles from β-Nitrostyrenes

As an alternative to o-nitrostyrenes, β-nitrostyrenes can also be used as precursors for indole synthesis via palladium-catalyzed reductive cyclization with this compound. unimi.itmdpi.com This method is advantageous depending on the desired substitution pattern on the final indole product. researchgate.netunimi.it The reaction typically employs a catalyst system of PdCl₂(CH₃CN)₂ and phenanthroline. unimi.itmdpi.com Research has shown that the reaction gives good results when the β-nitrostyrene substrate has an aryl substituent in the alpha position. unimi.itresearchgate.net However, for substrates lacking this feature, the yields can be lower due to competing oligomerization of the styrene (B11656) starting material, which is also catalyzed by the base required for this compound decomposition. unimi.itresearchgate.net

Table 3: Synthesis of Indoles from Substituted Nitrostyrenes using this compound

| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | (E)-2-Nitrostyrene | PdCl₂(CH₃CN)₂ / Phen | Et₃N | CH₃CN | 140 | 95 |

| 2 | (E)-2-Methyl-6-nitrostyrene | PdCl₂(CH₃CN)₂ / Phen | Et₃N | CH₃CN | 140 | 89 |

| 3 | (E)-2-Nitro-β-phenylstyrene | PdCl₂(CH₃CN)₂ / Phen | Et₃N | CH₃CN | 140 | 85 |

| 4 | (E)-β-Methyl-β-nitrostyrene | PdCl₂(CH₃CN)₂ / Phen | Et₃N | CH₃CN | 140 | 39 (selectivity) |

Data compiled from studies on indole synthesis. mdpi.comunimi.it

Formylation Reagent in Organic Synthesis

Beyond its role as a CO surrogate, this compound is a valuable reagent for introducing a formyl group (-CHO) into molecules.

This compound is an effective agent for the N-formylation of primary and secondary amines, producing the corresponding formamides. This transformation is significant as formamides are important intermediates in many organic syntheses and are present in various pharmaceutically active compounds. The reaction typically proceeds under mild conditions, with the phenoxy group of this compound acting as a good leaving group upon nucleophilic attack by the amine. This method provides a reliable alternative to other formylating agents which may require harsher conditions or be less stable. wikipedia.org

The table below presents representative examples of the N-formylation of various amines.

| Amine Substrate | Product | Conditions |

| Aniline | N-Phenylformamide | This compound, Reflux |

| Benzylamine | N-Benzylformamide | This compound, Reflux |

| Dibutylamine | N,N-Dibutylformamide | This compound, Reflux |

| Morpholine | N-Formylmorpholine | This compound, Reflux |

The formylation of arenes, a C-formylation reaction, is a type of electrophilic aromatic substitution. wikipedia.org This reaction works best with electron-rich (activated) aromatic rings such as phenols, anilines, or methoxybenzenes. wikipedia.org Classic methods for aromatic formylation include the Vilsmeier-Haack, Gattermann-Koch, and Reimer-Tiemann reactions, which utilize specific formylating agents or their precursors. While this compound is an ester of formic acid, its use as a direct electrophilic C-formylating agent for activated arenes in a Friedel-Crafts type reaction is not a widely reported method. masterorganicchemistry.commasterorganicchemistry.com Under the palladium-catalyzed conditions where it is most commonly employed, this compound preferentially functions as a source of carbon monoxide for carbonylation reactions rather than as a direct formyl group donor to an aromatic ring. organic-chemistry.org

Regioselective Synthesis of Aromatic Aldehydes (e.g., Parahydroxybenzaldehyde)

The synthesis of aromatic aldehydes, particularly those with specific regiochemistry, is a cornerstone of organic synthesis due to their importance as intermediates in the production of pharmaceuticals, fragrances, and polymers. One notable method for the regioselective synthesis of p-hydroxybenzaldehyde involves the use of this compound through a Fries rearrangement. This process is distinguished by its high conversion rates and excellent product yields.

The key to the regioselectivity of this synthesis lies in the Fries rearrangement step. Under the influence of a catalyst, the formyl group from the this compound migrates, primarily to the para position of the aromatic ring, yielding p-hydroxybenzaldehyde. google.comgoogle.com The reaction conditions, including the choice of catalyst and solvent, are critical in maximizing the yield and purity of the final product.

The table below summarizes the results from specific examples of the synthesis of p-hydroxybenzaldehyde via the Fries rearrangement of this compound, highlighting the conditions and outcomes.

| Catalyst | Solvent | Reaction Temperature (°C) | This compound Yield (%) | Final Product Purity (%) | Reference |

| p-toluenesulfonic acid (for esterification) / Zinc chloride (for rearrangement) | Toluene (B28343) | 110 | 94.3 | 99.1 | patsnap.com |

| p-toluenesulfonic acid (for esterification) / Aluminum trichloride (B1173362) (for rearrangement) | Toluene | 110 | - | - | patsnap.com |

| p-toluenesulfonic acid (for esterification) / Zinc chloride (for rearrangement) | p-Xylene | 135 | - | - | patsnap.com |

| Catalyst A (for esterification) / Catalyst B (for rearrangement) | o-Dichlorobenzene (for esterification) | 180 (esterification) | 98.4 | >99 | patsnap.comgoogle.com |

Environmental Fate Studies Pertaining to Phenyl Formate

Degradation Pathways in Environmental Compartments

Once released into the environment, phenyl formate (B1220265) is not expected to persist. It undergoes degradation through several pathways, with hydrolysis being a key mechanism. The primary degradation products are phenol (B47542) and formic acid, substances which themselves are subject to further environmental transformation.

The ester linkage in phenyl formate is the primary site of chemical breakdown in aqueous environments. Hydrolysis, a reaction with water, cleaves this bond, resulting in the formation of phenol and formic acid. masterorganicchemistry.com This reaction is a fundamental process for many esters and is considered the main pathway for the degradation of this compound in water and moist soil. solubilityofthings.com

The mechanism of ester hydrolysis can be catalyzed by both acids and bases. masterorganicchemistry.com Under basic conditions, the process, often termed saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. masterorganicchemistry.com This leads to a tetrahedral intermediate that subsequently breaks down to form a carboxylate salt (formate) and an alcohol (phenol). masterorganicchemistry.com The reaction is generally irreversible under these conditions because the resulting carboxylic acid is deprotonated to a carboxylate. masterorganicchemistry.com The rate of hydrolysis for phenyl esters is influenced by environmental conditions such as pH and temperature.

The degradation products of this hydrolysis have their own environmental fates:

Phenol : This compound is readily biodegradable in both water and soil. cdc.gov In the atmosphere, it is degraded rapidly by reacting with hydroxyl radicals, with an estimated half-life of about 14.6 hours. cdc.gov In sunlit water, it can undergo photooxidation. cdc.gov

Formic Acid : Naturally occurring and produced by various organisms, formic acid is also released into the environment through industrial activities. chemicalbook.com It is expected to biodegrade readily in both soil and water. chemicalbook.com In the atmosphere, it reacts with hydroxyl radicals. chemicalbook.com

Table 1: Products of this compound Hydrolysis

| Initial Compound | Degradation Pathway | Primary Products |

|---|---|---|

| This compound | Hydrolysis | Phenol |

| Formic acid |

Beyond hydrolysis, other abiotic (non-biological) processes contribute to the degradation of this compound. One such significant process is photolysis, or degradation by light, particularly for the aromatic portion of the molecule.

Similar to other organic esters, the primary abiotic degradation processes are hydrolysis and photolysis. The rate constant for the vapor-phase reaction of a related compound, phenyl acetate, with photochemically-produced hydroxyl radicals has been estimated, suggesting an atmospheric half-life of about 8 days. nih.gov This indicates that atmospheric degradation via reaction with hydroxyl radicals is a viable pathway for this compound as well. Phenol, a primary degradation product of this compound, is known to undergo rapid photooxidation in water exposed to sunlight. cdc.gov

Modeling and Prediction of Environmental Behavior

Environmental fate models are crucial tools for predicting how a chemical will behave in the environment, including its distribution, persistence, and potential for exposure. researchgate.net These models integrate a chemical's physical and chemical properties with environmental parameters to estimate its fate. defra.gov.ukutoronto.ca

For this compound, high-throughput screening models are used to forecast its environmental behavior and potential human exposure. The U.S. Environmental Protection Agency (EPA) utilizes consensus exposure models that estimate the average intake rate for the U.S. population. These models consolidate data and predictions from various exposure pathways to provide a comprehensive assessment.

These predictive models can estimate the likelihood of exposure from different sources. For instance, models can generate probabilities of industrial, residential, or dietary exposure.

Table 2: Example of Exposure Predictions for this compound

| Exposure Prediction Parameter | Value | Description |

|---|---|---|

| Probability Industrial | 0.872 | Likelihood from 0 (none) to 1 (certain) |

| Probability Residential | 0.889 | Likelihood from 0 (none) to 1 (certain) |

| Probability Dietary | 0.801 | Likelihood from 0 (none) to 1 (certain) |

Data sourced from predictive models.

These models are essential for the risk assessment of commercial chemicals, allowing for the prioritization of substances that may require more in-depth study or regulatory action. nih.gov By simulating the journey of a chemical from its production and use to its ultimate fate in various environmental compartments, these frameworks provide a holistic view of potential ecological and human health risks. nih.gov

Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for phenyl formate, and what factors influence their reproducibility?

- Methodological Answer : this compound is commonly synthesized via the reaction of phenol with formic acid derivatives (e.g., formyl chloride) under anhydrous conditions. Key factors affecting reproducibility include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., pyridine) influence reaction kinetics and purity .

- Temperature control : Excess heat may lead to decomposition into CO and phenol (Table 1) .

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance yield by stabilizing intermediates .

- Table 1 : Decomposition Products of this compound Under Thermal Stress

| Temperature (°C) | Pressure (atm) | Major Products | Yield (%) | Source |

|---|---|---|---|---|

| 120 | 1 | CO, Phenol | 85 | |

| 150 | 1 | CO, Phenol | 92 |

Q. How can this compound be characterized to confirm its purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to verify ester functional groups (δ ~8.1 ppm for formate proton) .

- Chromatography : GC-MS or HPLC to detect impurities (e.g., residual phenol or formic acid) .

- Elemental analysis : Validate empirical formula (C₇H₆O₂) with ≤0.3% deviation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective C–H carbonylation of alkenes using this compound as a carbonyl source?

- Methodological Answer : Studies propose a palladium-catalyzed pathway involving:

Oxidative addition : this compound binds to Pd(0), forming a Pd(II)-formate intermediate.

1,4-Palladium migration : Aryl-to-vinyl migration directs carbonyl insertion at specific C–H sites.

Reductive elimination : Releases the carbonylated product and regenerates Pd(0) .

- Key Variables : Solvent polarity (e.g., DMF vs. THF) and ligand design (e.g., phosphine ligands) critically affect migration efficiency .

Q. How do discrepancies in reported thermal stability data for this compound arise, and how can they be resolved?

- Methodological Answer : Contradictions in decomposition temperatures (e.g., 120°C vs. 150°C) may stem from:

- Analytical techniques : TGA (mass loss) vs. DSC (enthalpic changes) measure stability differently .

- Sample purity : Impurities (e.g., moisture) lower observed decomposition thresholds.

- Statistical rigor : Apply error analysis (e.g., ±2σ confidence intervals) to published datasets .

Q. What strategies optimize this compound’s catalytic efficiency in multistep syntheses while minimizing side reactions?

- Methodological Answer :

- In situ generation : Avoid isolation steps by generating this compound directly in reaction mixtures .

- Additive screening : Use scavengers (e.g., molecular sieves) to trap water or acidic byproducts.

- Kinetic profiling : Monitor reaction progress via inline FTIR to identify optimal quenching times .

Data Analysis and Reporting Guidelines

Q. How should researchers structure datasets involving this compound to ensure reproducibility and compliance with journal standards?

- Methodological Answer : Follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) :

- Population : Define substrate scope (e.g., alkenes, aryl halides).

- Intervention : Detail reaction conditions (catalyst loading, solvent, temperature).

- Comparison : Benchmark against alternative carbonyl sources (e.g., CO gas).

- Outcome : Report yields, selectivity, and purity metrics.

- Time : Specify reaction duration and stability over time .

- Data Presentation : Use SI units, avoid undefined abbreviations, and include raw data in appendices .

Q. What statistical methods are appropriate for analyzing contradictory results in this compound-mediated reactions?

- Methodological Answer :

- Multivariate analysis : Identify confounding variables (e.g., solvent purity, catalyst batch) via principal component analysis (PCA).

- Error propagation : Calculate combined uncertainties for yield and selectivity using the Kragten method .

- Meta-analysis : Aggregate data from multiple studies to detect trends obscured by experimental noise .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.